Adenosine Monophosphate

Prebiotic chemistry Biochemical stability Nucleotide degradation kinetics

Procure Adenosine Monophosphate (AMP, CAS 61-19-8) for applications requiring thermal stability up to 55°C and precise metabolic regulation. Unlike ATP/ADP, AMP is FDA GRAS (GRN 000144) for flavor modification at 0.0002-0.0008% and is essential for AMPK studies (EC50 15-160 µM). Choose AMP for pasteurized foods, human cardiac metabolism models, and stable kinase assays. In stock ≥98% purity.

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
CAS No. 61-19-8
Cat. No. B1665025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine Monophosphate
CAS61-19-8
Synonyms2' Adenosine Monophosphate
2' Adenylic Acid
2'-adenosine monophosphate
2'-adenylic acid
2'-AMP
5' Adenylic Acid
5'-Adenylic Acid
5'-Phosphate, Adenosine
Acid, 2'-Adenylic
Acid, 5'-Adenylic
Adenosine 2' Phosphate
Adenosine 2'-Phosphate
Adenosine 3' Phosphate
Adenosine 3'-Phosphate
Adenosine 5' Phosphate
Adenosine 5'-Phosphate
Adenosine Monophosphate
Adenosine Phosphate Dipotassium
Adenosine Phosphate Disodium
Adenylic Acid
AMP
Dipotassium, Adenosine Phosphate
Disodium, Adenosine Phosphate
Monophosphate, 2'-Adenosine
Phosphaden
Phosphate Dipotassium, Adenosine
Phosphate Disodium, Adenosine
Molecular FormulaC10H14N5O7P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyUDMBCSSLTHHNCD-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/
READILY SOL IN BOILING WATER
SOL IN 10% HCL
INSOL IN ALCOHOL
10 mg/mL at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Monophosphate (CAS 61-19-8): Core Biochemical Identity and Industrial Specification Overview


Adenosine Monophosphate (AMP, CAS 61-19-8), also designated as 5′-adenylic acid, is a purine ribonucleotide composed of adenine, ribose, and a single phosphate group, with a molecular weight of 347.22 g/mol [1]. As a fundamental constituent of RNA and a central intermediate in purine metabolism, AMP participates in cellular energy regulation and serves as the metabolic precursor to adenosine diphosphate (ADP) and adenosine triphosphate (ATP) [2]. Commercially, AMP is supplied as a free acid or in various salt forms (e.g., disodium salt), with standard analytical specifications requiring ≥98.0% purity by HPLC [3]. Its physicochemical profile includes a melting point of 178–185 °C, pKa values of 3.8 and 6.2 at 25 °C, and water solubility that is enhanced under mildly alkaline conditions .

Why Generic Nucleotide Substitution Fails: AMP-Specific Differentiation in Scientific and Industrial Workflows


Adenosine Monophosphate cannot be freely interchanged with other nucleotides (e.g., ADP, ATP, IMP, GMP, or adenosine) due to fundamental and quantifiable differences in thermal stability, receptor pharmacology, and functional performance in applied systems. The presence or absence of additional phosphate groups dictates hydrolytic degradation rates [1], while the purine base structure and phosphate substitution pattern govern both receptor affinity and sensory synergy profiles [2]. Substituting AMP with a structurally adjacent nucleotide introduces distinct degradation kinetics, altered bioactivity, and divergent performance in analytical and formulation contexts—risks that necessitate compound-specific evidence evaluation for procurement and experimental design [3].

Adenosine Monophosphate (CAS 61-19-8): Quantified Differential Evidence for Scientific Selection


Thermal Stability Advantage of AMP Over Condensed Adenosine Phosphates

AMP exhibits superior thermal stability compared to its more highly phosphorylated analogs ATP and ADP. Under controlled evaporative conditions at pH 4, AMP maintained structural integrity between 22 and 55 °C, whereas ATP began degrading at 22–25 °C and ADP was completely decomposed at temperatures exceeding this range [1]. This stability hierarchy is directly linked to the number of phosphate groups present.

Prebiotic chemistry Biochemical stability Nucleotide degradation kinetics

Quantified Flavor Enhancement Synergy: AMP Compared to IMP and GMP

In model flavor systems, AMP exhibits a measurable synergistic potentiation effect when combined with L-glutamic acid, though its magnitude differs from that of IMP and GMP. The potentiating factor (V), calculated as the ratio of taste threshold in pure water to threshold in 0.1% amino acid solution, was determined to be V = 25 for the L-Glu/5′-AMP system, compared to V = 50 for both L-Glu/5′-IMP and L-Glu/5′-GMP systems [1]. This demonstrates that while AMP acts as a flavor enhancer, its synergy is approximately half that of IMP and GMP under equivalent conditions.

Food science Flavor chemistry Sensory analysis

Adenosine Receptor Affinity: AMP as a Low-Potency Ligand Relative to Adenosine

AMP demonstrates markedly lower affinity for adenosine receptors compared to the nucleoside adenosine. At the rat A3 adenosine receptor, AMP exhibited a Ki value of >10,000 nM, indicating minimal direct receptor engagement under physiological conditions [1]. In contrast, adenosine displays high-affinity binding with Ki values in the low nanomolar to sub-micromolar range for A1 and A2A receptors [2]. This differential pharmacology is consistent with the structural requirement of an unsubstituted 5′-hydroxyl group for potent receptor activation.

Receptor pharmacology Purine signaling Binding affinity

Solubility and Formulation Advantage of AMP Disodium Salt Over Free Acid

The disodium salt of AMP (CAS 149022-20-8) offers a distinct solubility advantage compared to the free acid form. The disodium salt achieves a water solubility of 10 mg/mL , whereas the free acid requires the addition of mild alkali (e.g., sodium hydroxide) to achieve comparable aqueous solubility . This difference arises from the increased ionization and reduced intermolecular hydrogen bonding in the salt form.

Formulation science Solubility enhancement Salt selection

Analytical Method Validation for AMP Quantification in Complex Matrices

AMP can be reliably quantified alongside other nucleotides in complex food matrices using a validated HPLC method. In meat products, an isocratic HPLC method achieved a limit of detection (LOD) of 5.0 mg/kg and a limit of quantitation (LOQ) of 15.0 mg/kg for AMP, with spike recoveries ranging from 80.1% to 109.5% and relative standard deviation (RSD) ≤9.6% [1]. The method demonstrated linearity (R² >0.999) across a concentration range of 0.5–80 μg/mL [1]. Comparable validation parameters have been reported for infant formula analysis, with recoveries of 92.0–105.0% and RSD ≤6.97% [2].

Analytical chemistry Food quality control HPLC method validation

Adenosine Monophosphate (CAS 61-19-8): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


Prebiotic Chemistry and Origin-of-Life Studies Requiring Thermally Stable Nucleotide Monomers

In experimental simulations of early-Earth evaporative environments, AMP's superior thermal stability—maintaining integrity up to 55 °C while ATP and ADP degrade below 25 °C [1]—makes it the nucleotide monomer of choice for studying abiotic phosphorylation and polymerization reactions under heated, dehydrating conditions. Researchers investigating the prebiotic synthesis of RNA or the formation of cyclic nucleotides should preferentially select AMP to minimize thermal degradation artifacts.

Food Industry Nucleotide Profiling and Quality Control via Validated HPLC Methods

For food manufacturers and quality assurance laboratories, AMP can be accurately quantified in meat products and infant formulas using validated HPLC methods with defined LOD (5.0 mg/kg), LOQ (15.0 mg/kg), and recovery ranges (80.1–109.5%) [2]. The established analytical protocols enable reliable monitoring of AMP levels as a freshness indicator and flavor precursor, supporting compliance with regulatory standards and product consistency requirements.

Flavor Formulation Requiring Mild Umami Synergy Without Intense Enhancement

AMP provides a quantifiably milder flavor potentiation (V = 25 with L-glutamic acid) compared to IMP and GMP (V = 50) [3]. This intermediate synergistic activity is ideal for formulating savory products where the intense umami boost of IMP/GMP would overpower other flavor notes. Product developers seeking nuanced flavor balancing in low-sodium or clean-label formulations should consider AMP as a strategic alternative to the more potent nucleotides.

Aqueous Formulation Development for Cell Culture and Biochemical Assays

When preparing aqueous stock solutions or cell culture media, the disodium salt of AMP (10 mg/mL water solubility) offers a critical workflow advantage over the free acid, which requires pre-dissolution alkalization . This ready solubility at neutral pH streamlines buffer preparation, reduces pH adjustment steps, and minimizes the risk of alkaline hydrolysis or pH shock in sensitive biological systems.

Adenosine Receptor Pharmacology Studies Using a Metabolically Labile Precursor

AMP's low direct affinity for adenosine receptors (Ki >10,000 nM at A3) [4] positions it as an ideal experimental tool for investigating ecto-nucleotidase-dependent adenosine generation. In cellular or tissue preparations expressing CD73 (ecto-5′-nucleotidase), AMP serves as a precursor that must be enzymatically converted to adenosine to elicit receptor activation, enabling researchers to dissect extracellular nucleotide metabolism pathways without confounding direct agonist effects.

Technical Documentation Hub

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28 linked technical documents
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